molecular formula C22H22O11 B2473925 Isorhamnetin 7-O-alpha-L-rhamnoside CAS No. 17331-72-5

Isorhamnetin 7-O-alpha-L-rhamnoside

Cat. No.: B2473925
CAS No.: 17331-72-5
M. Wt: 462.407
InChI Key: XLQFMBLUUSGXQY-OGNFIVFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isorhamnetin 7-O-alpha-L-rhamnoside is a flavonoid compound, specifically an O-methylated flavonol. It is a secondary metabolite found in various plants, including sea buckthorn (Hippophae rhamnoides L.) and other species. This compound is known for its potential health benefits and biological activities, making it a subject of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Isorhamnetin 7-O-alpha-L-rhamnoside typically involves the extraction from plant sources. The process begins with grinding the plant material, followed by solvent extraction using organic solvents such as ether or ethanol. The extract is then subjected to vacuum distillation to remove the solvents, yielding pure this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory extraction but on a larger scale. Techniques such as microwave-assisted extraction, soxhlet extraction, and ultrasonic extraction are employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Isorhamnetin 7-O-alpha-L-rhamnoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include isorhamnetin, rhamnose, and various oxidized or reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isorhamnetin 7-O-alpha-L-rhamnoside involves several molecular targets and pathways:

Properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-8-16(25)18(27)20(29)22(31-8)32-10-6-12(24)15-14(7-10)33-21(19(28)17(15)26)9-3-4-11(23)13(5-9)30-2/h3-8,16,18,20,22-25,27-29H,1-2H3/t8-,16-,18+,20+,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQFMBLUUSGXQY-FDTPGTFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)OC)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)OC)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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